molecular formula C17H17N5OS B12937685 3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide CAS No. 917908-46-4

3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide

Cat. No.: B12937685
CAS No.: 917908-46-4
M. Wt: 339.4 g/mol
InChI Key: UTCCSTSUTSCSFZ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Formation of the Benzamide Group: This can be done by coupling the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the thienopyrimidine moiety.

    Reduction: Reduction reactions could target the benzamide group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Thieno[2,3-d]pyrimidin-4-ylamino)benzamide: Lacks the pyrrolidine ring.

    3-(Pyrrolidin-1-yl)benzamide: Lacks the thienopyrimidine moiety.

Uniqueness

The presence of both the pyrrolidine ring and the thienopyrimidine moiety in 3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide makes it unique, potentially offering a combination of properties not found in simpler analogs.

Properties

CAS No.

917908-46-4

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

3-pyrrolidin-1-yl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

InChI

InChI=1S/C17H17N5OS/c18-15(23)11-3-4-13(14(9-11)22-6-1-2-7-22)21-16-12-5-8-24-17(12)20-10-19-16/h3-5,8-10H,1-2,6-7H2,(H2,18,23)(H,19,20,21)

InChI Key

UTCCSTSUTSCSFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3

Origin of Product

United States

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